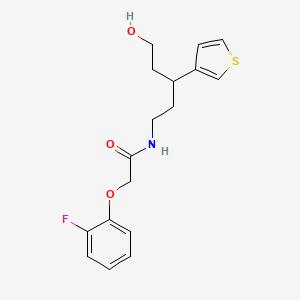![molecular formula C14H13N3O5 B2643382 (7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid CAS No. 1326864-64-5](/img/structure/B2643382.png)
(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as indoles . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions . For instance, pyrazolines were synthesized according to the published procedures in the literature . In brief, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimido[5,4-b]indole scaffold with dimethoxy groups at positions 7 and 8, a 4-oxo group, and an acetic acid group . The molecular formula is C16H15N3O5 .Chemical Reactions Analysis
Indoles are frequently used in the synthesis of various organic compounds . They are often involved in multicomponent reactions for the synthesis of various heterocyclic compounds .Applications De Recherche Scientifique
Reaction and Synthesis Processes The compound "(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid" and its derivatives participate in various chemical reactions and synthesis processes. For instance, some 4,6-dimethoxyindoles, sharing a structural similarity, react with nitric acid in acetonitrile to yield nitro-indoles or undergo oxidative dimerisation, depending on the presence of electron-withdrawing groups and other structural specifics (Keawin, Rajviroongit, & Black, 2005). Furthermore, certain reactions involving 3-substituted-4,6-dimethoxyindoles and ketones in the presence of acids result in the formation of pyrrolo[a]indoles, showcasing the compound's reactivity under acidic conditions (Wood, Black, & Kumar, 2010).
Crystal Structure and Supramolecular Assembly The compound, specifically its related derivatives like 4,6-dimethoxypyrimidin-2-amine and 2-(1H-indol-3-yl)acetic acid, shows interesting crystal packing patterns. In one study, these compounds demonstrated the formation of cyclic hydrogen-bonded motifs and supramolecular chains and ladders, indicative of the compound's potential in forming structured molecular assemblies (Ebenezer & Muthiah, 2010).
Physicochemical Properties and Binding Affinity In silico studies reveal insights into the compound's physicochemical properties and its interaction with biological targets. For example, a study on 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, a related class of compounds, highlighted their binding affinity in the main protease of SARS-CoV-2, offering a glimpse into the potential biological relevance of these molecules (Patel et al., 2022).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-21-9-3-7-8(4-10(9)22-2)16-13-12(7)15-6-17(14(13)20)5-11(18)19/h3-4,6,16H,5H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPQLUXVAQRUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylacetamide](/img/structure/B2643300.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2643304.png)
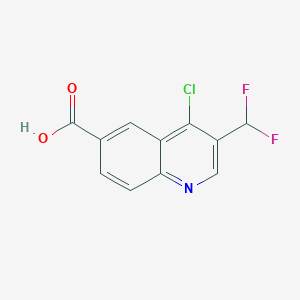
![3-(3-methoxyphenyl)-7-(morpholin-4-ylcarbonyl)-2-[(4-vinylbenzyl)thio]quinazolin-4(3H)-one](/img/structure/B2643308.png)
![4-chloro-2-((E)-{[4-(trifluoromethyl)benzyl]imino}methyl)phenol](/img/structure/B2643309.png)

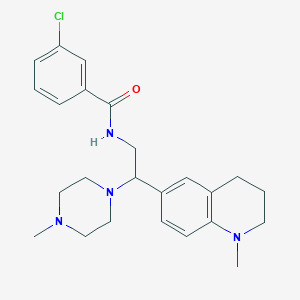
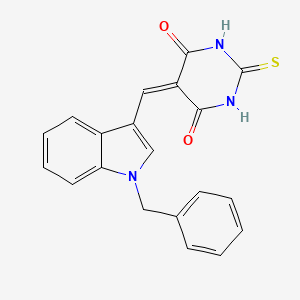
![Ethyl 5-amino-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2643313.png)
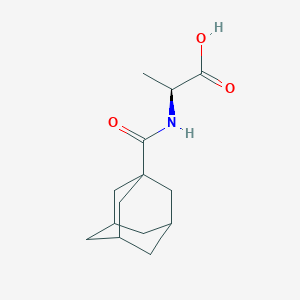
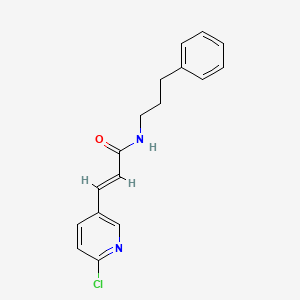
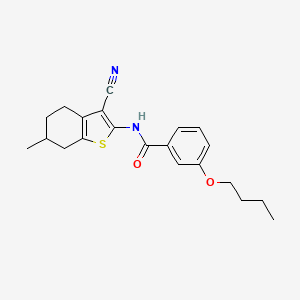
![4-(diethylamino)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2643319.png)
